3-(4-fluorophenyl)-7-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
Description
The exact mass of the compound this compound is 307.11209024 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(4-fluorophenyl)-7-phenyl-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O/c19-13-6-8-14(9-7-13)22-11-20-17-15(10-16(23)21-18(17)22)12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVMSNSWPODOPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N(C=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been known to interact with a variety of biological targets due to their structural similarity with purine bases adenine and guanine.
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes at the molecular level, potentially influencing various biological processes.
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways due to their broad range of biological activity.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties. For instance, ML3403, a pyridinyl imidazole derivative, was found to undergo sulfoxidation to form its active metabolite ML3603 in human hepatic microsomal incubations. The study also found that CYP3A4 plays a pivotal role in the sulfoxidation reaction.
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